![molecular formula C23H24N4O3 B14109501 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14109501.png)
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both quinoxaline and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions
Preparation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the quinoxaline and indole moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Quinoxaline and indole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated derivatives of the indole and quinoxaline rings.
Aplicaciones Científicas De Investigación
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[2,3-dioxo-3,4-dihydro-1H-indol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Similar structure but with an indole moiety instead of quinoxaline.
N-{2-[2,3-dioxo-3,4-dihydro-1H-isoindol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Contains an isoindole ring instead of quinoxaline.
Uniqueness
The uniqueness of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide lies in its dual presence of quinoxaline and indole moieties, which endows it with a broad spectrum of biological activities and potential therapeutic applications. This combination of heterocyclic systems is relatively rare and offers unique opportunities for drug development and material science.
Propiedades
Fórmula molecular |
C23H24N4O3 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-26-15-16(17-8-2-4-10-19(17)26)7-6-12-21(28)24-13-14-27-20-11-5-3-9-18(20)25-22(29)23(27)30/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,28)(H,25,29) |
Clave InChI |
XAORWNUIVPBXBR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14109421.png)
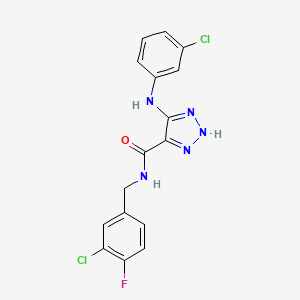
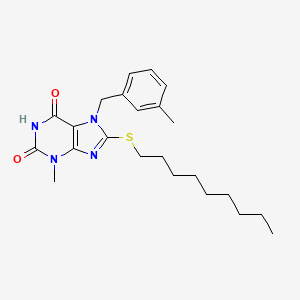
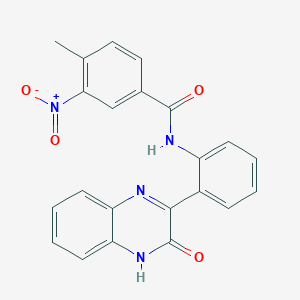
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/structure/B14109458.png)
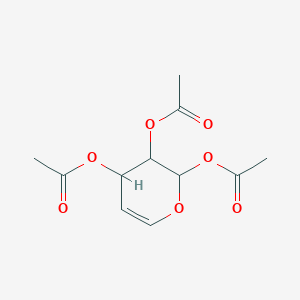
![[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B14109468.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14109476.png)
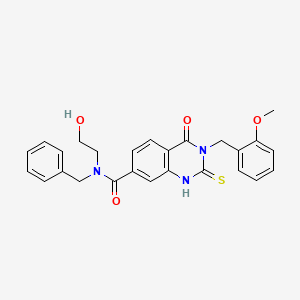
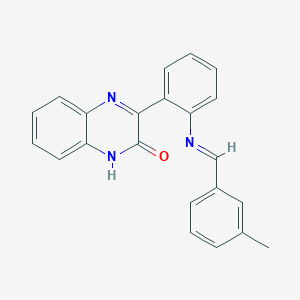
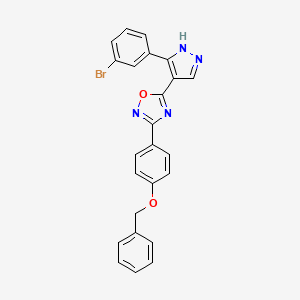
![4-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14109524.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14109526.png)
